![molecular formula C13H10Cl2N4O2S B2883651 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034234-89-2](/img/structure/B2883651.png)

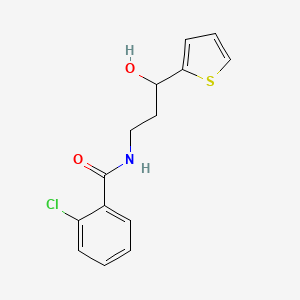

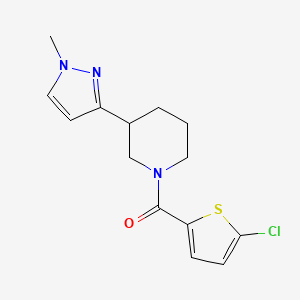

2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs). PPs are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They are strategic compounds for optical applications due to their simpler and greener synthetic methodology .

Synthesis Analysis

The synthesis of PPs involves different pathways for the preparation and post-functionalization of this functional scaffold . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study highlighted the synthesis of novel N-(guanidinyl)benzenesulfonamides bearing biologically active pyrazole and pyrimidine moieties, which were evaluated for their anticancer activity. The synthesized compounds showed promising activity against human tumor breast cell line (MCF7), with some compounds demonstrating comparable activity to Doxorubicin, a reference drug (Ghorab, El-Gazzar, & Alsaid, 2014). Another study developed novel pyrazolopyrimidines with benzenesulfonamide moiety, showing potent cytotoxic activity against MCF-7 and HepG2 cell lines, highlighting the compounds' potential for further investigation as anticancer agents (Hassan et al., 2017).

Antimicrobial Activity

Research into new azole, pyrimidine, and pyran derivatives incorporating thiazolo(3,2-a)benzimidazole moiety revealed their potential for antimicrobial applications. These compounds were synthesized through reactions with various N-nucleophiles, demonstrating the versatility of benzenesulfonamide derivatives in the creation of bioactive compounds (Farag et al., 2011).

Herbicidal Activity

N-(2-pyrazolin-1-ylformyl) benzenesulfonamides were identified as a new group of compounds with significant herbicidal activity. These compounds exhibited post-emergence activity on dicotyledonous weed species, suggesting a potential interference with the biosynthesis of branched-chain amino acids, indicative of their application in agricultural practices (Eussen, Thus, Wellinga, & Stork, 1990).

Corrosion Inhibition

A novel synthesized azopyrazole-benzenesulfonamide derivative was investigated as an efficient corrosion inhibitor for mild steel in acidic environments. The study showed high inhibition efficiency, suggesting the compound's utility in various industrial applications due to its corrosion resistance properties (Mostfa et al., 2020).

Anti-Plasmodium Activity

Derivatives of pyrazolopyridine-sulfonamide demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds were synthesized and assayed, exhibiting in vitro activity against the chloroquine-resistant clone W2, making them promising candidates for antimalarial drug development (Silva et al., 2016).

Wirkmechanismus

Target of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine core have been reported to target cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 plays a crucial role in cell cycle progression and is often dysregulated in tumor cells .

Mode of Action

Similar compounds have been shown to inhibit cdk2, thereby disrupting cell cycle progression . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2 .

Pharmacokinetics

Compounds with a similar pyrazolo[1,5-a]pyrimidine core have been reported to have significant photophysical properties, suggesting potential bioavailability .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .

Action Environment

It is known that the photophysical properties of similar compounds can be tuned by modifying the structure, suggesting that the compound’s action could potentially be influenced by environmental factors .

Zukünftige Richtungen

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . The significant photophysical properties of these compounds have attracted a great deal of attention in material science recently , indicating potential future directions in this field.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide are largely defined by its interactions with various biomolecules. It has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation .

Cellular Effects

In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to CDK2, thereby inhibiting its activity . This results in alterations in cell cycle progression and induction of apoptosis within cells .

Temporal Effects in Laboratory Settings

It has been observed to exert significant cytotoxic effects over time .

Eigenschaften

IUPAC Name |

2,4-dichloro-5-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4O2S/c1-8-4-12(11(15)5-10(8)14)22(20,21)18-9-6-16-13-2-3-17-19(13)7-9/h2-7,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFBLOVXGOJJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2883578.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2883579.png)

![[2-(4-Nitrophenoxy)acetyl]urea](/img/structure/B2883580.png)

![N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2883581.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2883585.png)

![N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2883588.png)

![N-(4-fluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2883590.png)